molecular formula C11H8BrNO3S B14591818 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-75-9

2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran

Cat. No.: B14591818
CAS No.: 61266-75-9
M. Wt: 314.16 g/mol
InChI Key: NIOWUCRJUOUTDT-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromophenyl sulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran typically involves a multi-step process. One common synthetic route starts with the nitration of furan to introduce the nitro group. This is followed by the bromination of phenyl sulfide to obtain 4-bromophenyl sulfide. The final step involves the coupling of the bromophenyl sulfide with the nitrofuran under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl sulfanyl group can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is unique due to the combination of a nitrofuran moiety with a bromophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

61266-75-9

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-5-nitrofuran

InChI

InChI=1S/C11H8BrNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2

InChI Key

NIOWUCRJUOUTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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